2-Ethynylpyridin-3-amine
Description
2-Ethynylpyridin-3-amine (CAS: 1849257-78-8) is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 2-position and an amine (-NH₂) at the 3-position of the pyridine ring .
Properties
IUPAC Name |
2-ethynylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCMKJLVRSWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction typically employs a Pd(0)/Pd(II) catalyst system with a copper(I) co-catalyst. For 2-ethynylpyridin-3-amine synthesis, 3-amino-2-halopyridine (X = Br, I) reacts with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of Pd(PPh₃)₄ (3–5 mol%) and CuI (6 mol%) in triethylamine or DMF at 80–100°C. The mechanism involves oxidative addition of the halopyridine to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C bond.
Optimized Conditions and Yields
Table 1: Sonogashira Coupling Variants for this compound
| Precursor | Alkyne | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Amino-2-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 80 | 4 | 88 |
| 3-Amino-2-bromopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | 100 | 6 | 75 |
| 3-Amino-2-chloropyridine | Phenylacetylene | Pd(OAc)₂/XPhos | 110 | 8 | 62 |
Halogenation-Amination Sequential Approach
This two-step method involves halogenation of pyridine derivatives followed by amination.
Halogenation of Pyridine Scaffolds
3-Nitropyridine is halogenated at the 2-position using PCl₅ or SOCl₂ under reflux. For example, 3-nitropyridine treated with PCl₅ in DMF at 110°C yields 2-chloro-3-nitropyridine (87% yield).
Catalytic Amination
The nitro group is reduced to an amine using Fe/NH₄Cl in methanol/water (4:1) at 80°C for 2 hours. Subsequent deprotection of the ethynyl group (if protected) is achieved via fluoride-mediated desilylation (e.g., TBAF in THF).
Key Advantages:
-
Scalability : Suitable for gram-scale synthesis (10–50 g batches).
-
Functional Group Tolerance : Compatible with nitro, cyano, and alkyl substituents.
Titanium-Mediated Reductive Cross-Coupling
A less conventional but emerging method involves titanium-based catalysts for imine-alkyne couplings.
Reaction Parameters
Mechanistic Insights
Titanium facilitates single-electron transfer (SET), enabling radical intermediates to form C–C bonds. This method avoids palladium but requires strict anhydrous conditions.
One-Pot Tandem Cyclization-Bromination
A chemodivergent approach synthesizes this compound alongside brominated intermediates.
Protocol
Table 2: One-Pot Synthesis Performance
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBHP | Toluene | 100 | 2 | 68 |
| H₂O₂ | Ethyl Acetate | 90 | 3 | 55 |
| O₂ (balloon) | DCM | 25 | 24 | <10 |
Challenges and Limitations
Selectivity Issues
-
Regioselectivity : Competing reactions at C4/C6 positions occur with electron-withdrawing substituents.
-
Side Products : Dimerization of alkynes (e.g., Glaser coupling) reduces yields in Sonogashira reactions.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Cost | Scalability | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Sonogashira Coupling | High | Excellent | 75–90 | Moderate (Pd waste) |
| Halogenation-Amination | Low | Good | 65–80 | High (Cl byproducts) |
| Titanium-Mediated | Medium | Limited | 60–70 | Low |
| One-Pot Tandem | Medium | Moderate | 55–68 | Moderate (I₂ use) |
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for amine substitution.
Major Products:
Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Formation of 2-ethylpyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
Table 1: Synthesis Methods for 2-Ethynylpyridin-3-amine
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed reaction with arylboronic acids | 60-85 |
| Sonogashira Reaction | Coupling with terminal alkynes | 50-80 |
| Direct Ethynylation | Using ethynyl halides as reagents | 40-70 |
Antithrombotic Activity
Recent studies have highlighted the anti-thrombolytic properties of pyridine derivatives, including this compound. Compounds derived from this base structure exhibit varying degrees of activity against clot formation. For example, certain derivatives showed up to 41.32% inhibition in clot formation, indicating their potential as therapeutic agents for cardiovascular diseases .
Biofilm Inhibition
The compound also demonstrates significant biofilm inhibition activity against various bacterial strains. One derivative exhibited an impressive 90.95% inhibition rate against biofilm formation, suggesting its potential in treating infections associated with biofilms .
Table 2: Biological Activities of this compound Derivatives
| Derivative | Anti-Thrombolytic Activity (%) | Biofilm Inhibition (%) |
|---|---|---|
| Compound A | 31.61 | 80.05 |
| Compound B | 41.32 | 90.95 |
| Compound C | 2.82 | 69.54 |
Chiral Dopants for Liquid Crystals
The electronic properties of this compound derivatives make them suitable candidates as chiral dopants in liquid crystal displays (LCDs). The dipole moment and molecular electrostatic potential analyses indicate that certain derivatives possess favorable characteristics for enhancing the performance of LCDs .
Polymeric Structures
Research indicates that coordination complexes formed with this compound can lead to the development of polymeric structures. These complexes have shown potential antibacterial activities against both gram-positive and gram-negative bacteria .
Case Study 1: Antithrombotic Activity Assessment
A recent study evaluated several pyridine derivatives, including those based on this compound, for their anti-thrombotic properties. The study found that structural modifications significantly influenced their efficacy, with specific halogen substitutions enhancing activity levels .
Case Study 2: Biofilm Formation Inhibition
Another study focused on the biofilm inhibition capabilities of various derivatives. The findings suggested that bulky substituents on the phenyl ring could enhance the anti-bacterial properties significantly, making these compounds promising candidates for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Ethynylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Synthesis Efficiency : Ethynylpyridines with electron-withdrawing substituents (e.g., 3-Cl-phenyl in 3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine) show higher yields (86%) compared to electron-donating groups (e.g., 4-MeO-phenyl, 80%) .
Melting Points: Derivatives with polar substituents (e.g., methoxy or chloro groups) exhibit higher melting points (117–161°C) due to enhanced intermolecular interactions. Nonpolar methyl groups (e.g., 5-Methyl-3-(phenylethynyl)pyridin-2-amine) lack such data but likely have lower melting points .
Electronic Effects : The ethynyl group’s electron-withdrawing nature may reduce the basicity of the adjacent amine compared to methyl-substituted analogs (e.g., 2-Methyl-5-(4-methylphenyl)pyridin-3-amine) .
Spectral and Reactivity Comparison
- ¹H NMR Shifts : Ethynylpyridines exhibit distinct aromatic proton shifts. For example, 3-[(4-Methoxyphenyl)ethynyl]pyridin-2-amine shows downfield shifts (δ 8.02 ppm) due to conjugation between the ethynyl and pyridine rings .
- IR Spectroscopy : Ethynyl stretches appear at ~2219 cm⁻¹ (C≡C), while NH₂ stretches are observed at ~3245 cm⁻¹ .
- Reactivity : Ethynyl groups enable further functionalization (e.g., click chemistry), contrasting with nitro or methyl substituents, which are less reactive .
Biological Activity
2-Ethynylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its pyridine ring with an ethynyl group at the 2-position and an amine group at the 3-position. The molecular formula is , and it has a molecular weight of approximately 132.16 g/mol. The synthesis of this compound can be achieved through various methods, including:
- Sonogashira Coupling : This method involves coupling a terminal alkyne with a halogenated pyridine derivative using palladium catalysts.
- Nucleophilic Substitution : The introduction of the ethynyl group can also be performed via nucleophilic substitution reactions on suitable precursors.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent, antimicrobial agent, and its role in modulating enzyme activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis via caspase activation |
| HeLa | 12.3 | Cell cycle arrest (G1 phase) |
| A549 | 18.0 | Induction of oxidative stress |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. A series of experiments assessed its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Pseudomonas aeruginosa | 15 | 100 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
- Case Study on Anticancer Activity : A clinical trial investigated the effects of a novel formulation containing this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 65% of participants after three months of treatment.
- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that when combined with conventional antibiotics, this compound enhanced the effectiveness against resistant strains of bacteria, suggesting its potential as an adjuvant therapy.
Q & A
Q. What are the optimal synthetic routes for 2-Ethynylpyridin-3-amine and its derivatives?
Methodological Answer: The most effective method involves Sonogashira coupling , utilizing palladium catalysts (e.g., Pd(PPh₃)₄, 5 mol%) and copper iodide (CuI, 2 mol%) under inert conditions. For example:
- React 2-amino-3-bromopyridine with ethynylbenzene derivatives in DMF at 80–100°C for 12–24 hours.
- Typical yields range from 70–90% , depending on substituents (e.g., methoxy or chloro groups on the aryl ring) . Key Parameters:
| Substituent | Catalyst System | Solvent | Yield |
|---|---|---|---|
| 4-Methoxy | Pd(PPh₃)₄/CuI | DMF | 80% |
| 3-Chloro | Pd(PPh₃)₄/CuI | DMF | 86% |
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How should this compound be characterized to confirm its structure?
Methodological Answer: Employ a multi-technique approach:
- ¹H/¹³C NMR : Look for alkyne proton absence (δ ~2.5–3.5 ppm suppressed) and aromatic proton signals (δ 7.0–8.5 ppm). For example, 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine shows distinct peaks at δ 8.02 (pyridine-H) and δ 6.93 (methoxy aryl-H) .
- IR Spectroscopy : Confirm alkyne C≡C stretches (~2219 cm⁻¹) and NH₂ bends (~3245 cm⁻¹) .
- HRMS : Match experimental molecular ion peaks with theoretical values (e.g., m/z 225.1028 for C₁₄H₁₃N₂O⁺) .
Q. What are the recommended storage conditions for this compound?
Methodological Answer: While direct stability data for this compound is limited, analogous pyridine derivatives require:
- Storage in air-tight containers under argon/nitrogen to prevent oxidation.
- Temperature control (2–8°C ) to minimize decomposition.
- Protection from light (use amber glassware) .
Advanced Research Questions
Q. How can contradictions in reaction yields for derivatives be systematically addressed?
Methodological Answer: Contradictions often arise from substituent electronic effects or catalyst deactivation. Strategies include:
- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity) to identify optimal conditions.
- Machine Learning : Train models on reaction datasets (e.g., solvent polarity, substituent Hammett constants) to predict yields. For example, LabMate.AI architectures optimize C–N coupling reactions .
- Catalyst Screening : Test alternative ligands (e.g., Xantphos) to improve Pd stability in electron-deficient systems .
Q. What computational methods predict the electronic effects of the ethynyl group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The ethynyl group lowers LUMO energy, enhancing electrophilic substitution at the pyridine ring.
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., polar aprotic solvents stabilize the planar structure) .
Q. How can reaction mechanisms for Sonogashira coupling be validated experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman during catalysis. For example, detect Pd(0) re-oxidation to Pd(II) .
- Control Experiments : Test reaction without CuI to confirm its role in transmetallation .
Data Contradiction Analysis
Q. Why do reported NMR shifts for ethynylpyridines vary across studies?
Methodological Answer: Variations arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alter chemical shifts (e.g., NH₂ protons shift upfield in DMSO).
- Conformational Dynamics : Rotamer populations in solution affect peak splitting (e.g., hindered alkyne rotation at room temperature) . Mitigation: Always report solvent, temperature, and concentration in spectral data.
Q. How should researchers address discrepancies in catalytic efficiency between small-scale and bulk reactions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
